

# Tenascin-C Gene (TNC) Expression Patterns in Humans: An In-depth Technical Guide

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## Introduction

Tenascin-C (TNC), an extracellular matrix (ECM) glycoprotein, is a key regulator of tissue remodeling in pathological and physiological processes. Encoded by the TNC gene on human chromosome 9q33, this large, hexameric protein is characterized by a restricted and tightly regulated expression pattern.[1] While minimally expressed in most healthy adult tissues, TNC is significantly upregulated during embryonic development, wound healing, inflammation, and tumorigenesis.[2][3] Its multifaceted role in cell adhesion, migration, proliferation, and signaling makes it a molecule of significant interest in various research fields and a potential target for therapeutic intervention. This guide provides a comprehensive overview of TNC expression patterns in humans, details experimental methodologies for its study, and visualizes its complex signaling interactions.

## Data Presentation: Quantitative Expression of Tenascin-C

Quantitative data on Tenascin-C expression is crucial for understanding its physiological and pathological roles. The following tables summarize available quantitative data on TNC protein levels in human serum and provide a qualitative summary of its expression in various tissues based on immunohistochemical evidence.

Table 1: Quantitative Analysis of Serum Tenascin-C Levels in Cancer Patients vs. Healthy Controls

Condition	Number of Subjects (n)	Mean Serum TNC Concentration (pg/mL)	Standard Deviation (SD)	p-value	Reference
Healthy Controls	40	97.93	± 36.64	-	[4]
Untreated Breast Cancer Patients	40	314.37	± 201.02	< 0.000	[4]
Treated Breast Cancer Patients	40	204.97	± 52.59	0.001	[4]

Condition	Number of Subjects (n)	Median Serum TNC Concentration (ng/mL)	Reference
Healthy Controls	64	Not specified, but significantly lower than patients	[5]
Pancreatic Cancer Patients (Stage 0-IV)	140	64.0	[5]

Table 2: Qualitative Summary of Tenascin-C Protein Expression in Healthy Human Tissues

This table is based on immunohistochemistry data from the Human Protein Atlas.<sup>[6][7]</sup>  
Expression levels are categorized as High, Medium, Low, or Not detected.

Tissue	Expression Level	Localization
Adipose Tissue	Low	Extracellular matrix
Adrenal Gland	Low	Extracellular matrix
Bone Marrow	Medium	Extracellular matrix, weak cytoplasmic in hematopoietic cells
Brain (Cerebral Cortex)	Low	Extracellular matrix, neuropil
Breast	Low	Extracellular matrix of stroma
Colon	Low	Extracellular matrix of lamina propria
Heart Muscle	Low	Extracellular matrix
Kidney	Low	Extracellular matrix of glomeruli and interstitium
Liver	Low	Extracellular matrix of portal tracts
Lung	Low	Extracellular matrix of alveolar septa and bronchial walls
Lymph Node	Medium	Extracellular matrix of interfollicular regions
Ovary	Low	Extracellular matrix of stroma
Pancreas	Low	Extracellular matrix of interlobular septa
Placenta	High	Extracellular matrix of villous stroma and decidua
Skin	Low	Extracellular matrix of papillary dermis
Spleen	Medium	Extracellular matrix of red pulp

Stomach	Low	Extracellular matrix of lamina propria
Testis	Low	Extracellular matrix of interstitial tissue
Thyroid Gland	Low	Extracellular matrix of interfollicular stroma
Uterus	Medium	Extracellular matrix of myometrium and endometrium (cyclical)

## TNC in Pathophysiology

Tenascin-C expression is markedly induced in a variety of pathological conditions, playing a significant role in disease progression.

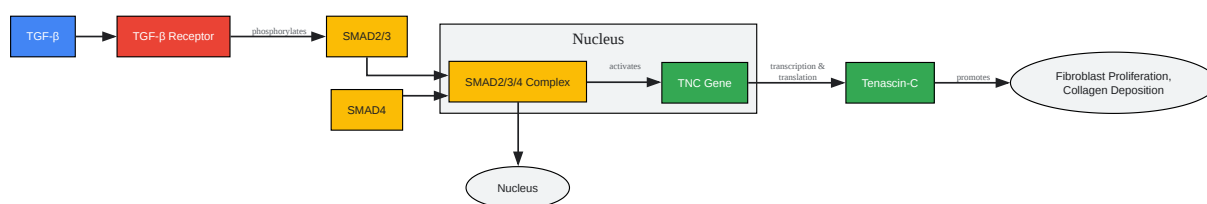
- **Cancer:** Numerous studies have reported the overexpression of TNC in the stroma of various solid tumors, including breast, lung, colorectal, and squamous cell carcinoma of the head and neck.[2][8] This elevated expression is often correlated with tumor progression, invasion, metastasis, and poor prognosis.[8] TNC contributes to a pro-tumorigenic microenvironment by promoting angiogenesis, inflammation, and cell migration.[8]
- **Fibrosis:** In fibrotic diseases, TNC is highly expressed in areas of tissue remodeling and scarring. It is implicated in the pathogenesis of fibrosis in organs such as the lungs, kidneys, and liver. TNC can be induced by pro-fibrotic factors like TGF- $\beta$  and, in turn, can promote fibroblast proliferation and collagen deposition.
- **Inflammation and Wound Healing:** TNC expression is transiently upregulated during the inflammatory and proliferative phases of wound healing. It plays a crucial role in modulating the inflammatory response and facilitating cell migration and matrix organization.[2]

## Signaling Pathways Involving Tenascin-C

Tenascin-C exerts its diverse cellular effects by interacting with various cell surface receptors and modulating key signaling pathways.

## TGF- $\beta$ Signaling Pathway

Tenascin-C is a known downstream target of the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, a critical regulator of fibrosis and tissue remodeling. TGF- $\beta$  induces TNC expression, and TNC, in turn, can modulate cellular responses to TGF- $\beta$ , creating a feedback loop that can amplify fibrotic processes.

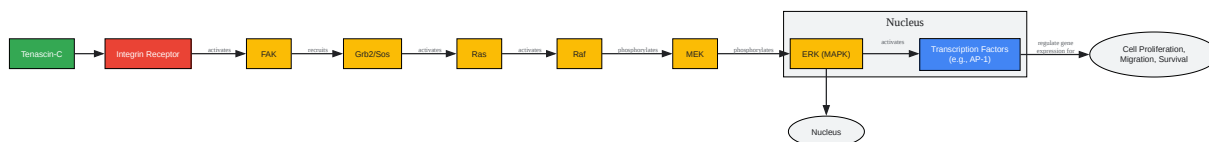


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Caption: TGF- $\beta$  signaling pathway leading to Tenascin-C expression.

## Integrin/FAK/MAPK Signaling Pathway

Tenascin-C interacts with several integrins, which are transmembrane receptors that mediate cell-matrix adhesion. This interaction can trigger intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate cell proliferation, migration, and survival.

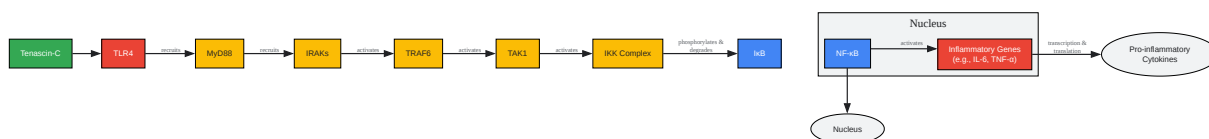


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Caption: TNC-mediated Integrin/FAK/MAPK signaling cascade.

## Toll-like Receptor 4 (TLR4) Signaling Pathway

Tenascin-C can act as an endogenous ligand for Toll-like receptor 4 (TLR4), a key component of the innate immune system. This interaction triggers pro-inflammatory signaling pathways, primarily through the activation of NF- $\kappa$ B, leading to the production of inflammatory cytokines.

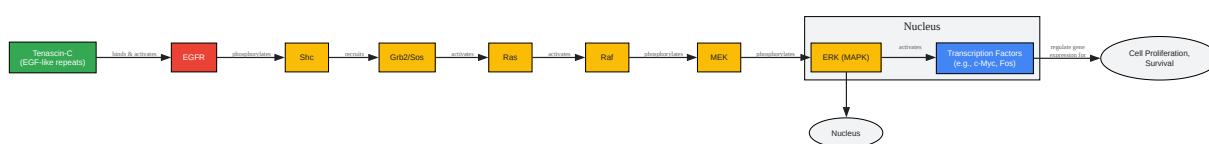


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Caption: TNC activation of the TLR4/NF- $\kappa$ B inflammatory pathway.

## Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The epidermal growth factor (EGF)-like repeats of Tenascin-C can directly bind to and activate the Epidermal Growth Factor Receptor (EGFR), leading to the activation of downstream signaling pathways such as the MAPK/ERK pathway, which promotes cell proliferation and survival.



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Caption: TNC-mediated activation of the EGFR signaling pathway.

## Experimental Protocols

Detailed and validated protocols are essential for the accurate assessment of Tenascin-C expression. The following sections provide methodologies for key experiments.

### Immunohistochemistry (IHC) for Tenascin-C in Paraffin-Embedded Human Tissue

This protocol is adapted for the detection of Tenascin-C in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

Reagents and Materials:

- Xylene

- Ethanol (100%, 95%, 70%)
- Deionized water
- 10 mM Sodium Citrate buffer (pH 6.0)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Solution (e.g., 5% normal goat serum in PBS)
- Primary Antibody: Rabbit polyclonal anti-Tenascin C antibody (e.g., Abcam ab108930) or Mouse monoclonal anti-Tenascin C antibody [4C8MS] (e.g., Novus Biologicals NB110-68136).
- Biotinylated Secondary Antibody (anti-rabbit or anti-mouse)
- Streptavidin-HRP reagent
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Hydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
  - Rinse in deionized water for 5 minutes.
- Antigen Retrieval:
  - Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).

- Maintain at a sub-boiling temperature for 10-20 minutes.
- Cool slides on the benchtop for 30 minutes.
- Staining:
  - Wash sections in deionized water three times for 5 minutes each.
  - Wash sections in wash buffer for 5 minutes.
  - Block endogenous peroxidase activity by incubating in 3% H<sub>2</sub>O<sub>2</sub> in methanol for 15 minutes.
  - Wash in wash buffer three times for 5 minutes each.
  - Block non-specific binding with 100-400 µl of blocking solution for 1 hour at room temperature.
  - Remove blocking solution and add diluted primary antibody (e.g., Rabbit anti-TNC ab108930 at 1:250 dilution or Mouse anti-TNC NB110-68136 at 1:100 dilution) and incubate overnight at 4°C.
  - Remove antibody solution and wash sections in wash buffer three times for 5 minutes each.
  - Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.
  - Remove secondary antibody solution and wash sections three times with wash buffer for 5 minutes each.
  - Add 100-400 µl of Streptavidin-HRP reagent to each section and incubate for 30 minutes at room temperature.
  - Wash sections three times in wash buffer for 5 minutes each.
  - Add 100-400 µl of DAB substrate to each section and monitor staining development under a microscope.

- Immerse slides in deionized water to stop the reaction.
- Counterstaining and Mounting:
  - Counterstain sections in hematoxylin.
  - Wash sections in deionized water two times for 5 minutes each.
  - Dehydrate through a graded ethanol series and clear in xylene.
  - Mount with a permanent mounting medium.

## Western Blotting for Tenascin-C

This protocol describes the detection of Tenascin-C in human cell lysates.

Reagents and Materials:

- RIPA Lysis Buffer with protease inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels (6% or 4-12% gradient)
- Running Buffer (Tris-Glycine-SDS)
- Transfer Buffer (Tris-Glycine-Methanol)
- PVDF membrane
- Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
- Primary Antibody: Rabbit polyclonal anti-Tenascin C antibody (e.g., Abcam ab108930) at a 1:1000 dilution or Mouse monoclonal anti-Tenascin C antibody [EB2] (e.g., Abcam ab88280) at a 1/1000 dilution.
- HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse)

- ECL (Enhanced Chemiluminescence) substrate
- TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

- Sample Preparation:
  - Lyse cells in RIPA buffer on ice for 30 minutes.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Determine the protein concentration of the supernatant using a BCA assay.
  - Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE and Protein Transfer:
  - Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
  - Transfer proteins to a PVDF membrane at 100V for 90 minutes.
  - Confirm transfer by Ponceau S staining.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 10 minutes each with TBST.
  - Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:

- Incubate the membrane with ECL substrate according to the manufacturer's instructions.
- Visualize the bands using a chemiluminescence imaging system. Tenascin-C is expected to appear as a high molecular weight band (or multiple bands due to splicing) around 180-300 kDa.[1]

## Quantitative Real-Time PCR (qPCR) for TNC Gene Expression

This protocol outlines the quantification of human TNC mRNA levels.

Reagents and Materials:

- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- SYBR Green qPCR Master Mix
- Nuclease-free water
- Validated qPCR primers for human TNC:
  - Forward Primer: 5'-ATGTCCTCCTGACAGCCGAGAA-3'
  - Reverse Primer: 5'-AGTCACGGTGAGGTTTTCCAGC-3'
- Validated qPCR primers for a reference gene (e.g., GAPDH):
  - Forward Primer: 5'-TGA CT TCAACAGCGACACCCA-3'
  - Reverse Primer: 5'-CACCTGTTGCTGTAGCCAAA-3'
- qPCR instrument

Procedure:

- RNA Extraction and cDNA Synthesis:

- Extract total RNA from cells or tissues according to the manufacturer's protocol of the RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mix in a total volume of 20 µl:
    - 10 µl 2x SYBR Green qPCR Master Mix
    - 1 µl Forward Primer (10 µM)
    - 1 µl Reverse Primer (10 µM)
    - 2 µl cDNA template (diluted 1:10)
    - 6 µl Nuclease-free water
  - Run samples in triplicate for both the TNC and the reference gene.
- qPCR Cycling Conditions:
  - A typical qPCR program includes:
    - Initial denaturation: 95°C for 3 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 15 seconds
      - Annealing/Extension: 60°C for 1 minute
    - Melt curve analysis to verify product specificity.
- Data Analysis:

- Calculate the relative expression of TNC using the  $2^{-\Delta\Delta C_t}$  method, normalizing the  $C_t$  values of TNC to the  $C_t$  values of the reference gene.

## Conclusion

The expression of Tenascin-C is a dynamic and highly regulated process, with significant implications for human health and disease. Its restricted expression in healthy adult tissues and marked upregulation in pathology make it an attractive biomarker and therapeutic target. The methodologies and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the complex biology of Tenascin-C and its role in various human conditions. Further research into the quantitative expression patterns and the intricate regulatory networks of TNC will undoubtedly pave the way for novel diagnostic and therapeutic strategies.

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